molecular formula C9H7N3O3 B14813306 4-Cyclopropoxy-5-nitropicolinonitrile

4-Cyclopropoxy-5-nitropicolinonitrile

Cat. No.: B14813306
M. Wt: 205.17 g/mol
InChI Key: STDPGYRKLIWTBK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-nitropicolinonitrile is a heteroaromatic compound featuring a picolinonitrile backbone substituted with a nitro group at position 5 and a cyclopropoxy group at position 4. The nitrile moiety at position 2 confers electron-withdrawing properties, while the cyclopropoxy group introduces steric strain and moderate electron-donating effects via oxygen lone pairs.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-cyclopropyloxy-5-nitropyridine-2-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-3-9(15-7-1-2-7)8(5-11-6)12(13)14/h3,5,7H,1-2H2

InChI Key

STDPGYRKLIWTBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-nitropicolinonitrile typically involves the reaction of 4-nitropicolinonitrile with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Cyclopropoxy-5-nitropicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropoxy-5-nitropicolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-nitropicolinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the nitropicolinonitrile family, which includes derivatives with varying substituents. Key comparisons focus on substituent electronic effects, steric profiles, and synthetic accessibility.

Substituent Effects and Electronic Profiles
Compound Name Substituents (Position) Electron Effects Steric Impact
4-Cyclopropoxy-5-nitropicolinonitrile Cyclopropoxy (4), Nitro (5) Nitro (σp = 1.27), Cyclopropoxy (σp ≈ -0.3) High (strained cyclopropane)
6-Amino-5-nitropicolinonitrile Amino (6), Nitro (5) Nitro (σp = 1.27), Amino (σp = -0.66) Low (planar amino group)
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide Phenoxy (4), Nitro (4') Nitro (σp = 1.27), Fluoro (σp = 0.06) Moderate (bulky aryl group)

Key Insights :

  • The cyclopropoxy group in this compound introduces significant steric hindrance compared to amino or fluoro substituents.
  • Electronically, the cyclopropoxy group is less donating than an amino group but more so than a fluoro substituent, altering the compound’s reactivity in electrophilic substitution or cross-coupling reactions.

Key Insights :

  • The synthesis of this compound likely requires stringent control of reaction conditions to manage cyclopropoxide’s lability and achieve regioselective substitution .
  • Compared to aryloxy derivatives (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide), cyclopropoxy substitution may reduce reaction efficiency due to steric constraints.

Physicochemical and Functional Comparisons

Key Insights :

  • The amino group in 6-Amino-5-nitropicolinonitrile enhances solubility in polar solvents, whereas the cyclopropoxy group in the target compound limits this due to hydrophobicity.
  • Unlike fluoronitriles like C4-FN (used in high-voltage equipment), nitropicolinonitriles lack fluorination, reducing thermal stability but improving biodegradability .

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